6-Amino-3,3-dimethylindan-1-one
Description
6-Amino-3,3-dimethylindan-1-one is a bicyclic organic compound featuring an indanone core (a benzene ring fused to a cyclopentanone). The ketone group at position 1 and the amino group at position 6 contribute to its reactivity, while the 3,3-dimethyl substituents enhance steric bulk and hydrophobicity.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-amino-3,3-dimethyl-2H-inden-1-one |
InChI |
InChI=1S/C11H13NO/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5H,6,12H2,1-2H3 |
InChI Key |
VCRCWTVHLMFOJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C1C=CC(=C2)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 6-Amino-3,3-dimethylindan-1-one and related indanone/isoindolinone derivatives are summarized below:
Table 1: Comparative Analysis of Key Compounds
Key Findings:
Functional Group Impact: The amino group in this compound enhances nucleophilicity, enabling reactions like acylation or sulfonation, unlike the hydroxyl group in 6-Hydroxy-3,3-dimethylindan-1-one, which is more acidic and prone to oxidation . The 3,3-dimethyl groups increase hydrophobicity compared to 6-Bromo-1,1-dimethylindane, where dimethyl substituents at 1,1 positions alter ring strain and steric hindrance .
Structural Differences: Isoindolinone vs. Indanone: 6-Amino-3-methylisoindolin-1-one’s lactam structure (isoindolinone) introduces hydrogen-bonding sites, improving solubility in polar solvents compared to the indanone core . Substituent Position: Bromine in 6-Bromo-1,1-dimethylindane facilitates cross-coupling reactions, while the amino group in the target compound supports bioactive molecule synthesis .
Physical Properties :
- The hydroxyl analog (6-Hydroxy-3,3-dimethylindan-1-one) has a higher predicted boiling point (329.7°C) due to hydrogen bonding, whereas the brominated derivative (225.12 g/mol) exhibits higher density .
Research Implications
This compound’s unique combination of amino and dimethyl groups positions it as a candidate for:
- Antimicrobial Agents: Analogous to delafloxacin’s 6-amino-pyridine moiety (), the amino group could enhance target binding in quinolone-like drugs.
- Specialty Chemicals : Its reactivity profile aligns with intermediates for fragrances or agrochemicals, similar to 3,3-dimethylindan-1-one’s applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
